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Cat. No.: B185962 Get Quote

Introduction
2-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂ and CAS Number 5896-17-

3, is an aromatic aldehyde featuring a benzyl ether substituent at the ortho position.[1] This

compound serves as a valuable intermediate in organic synthesis, particularly in the

development of pharmaceutical agents and other complex molecules. Its structural integrity

and purity are paramount for these applications, necessitating precise analytical

characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the

unambiguous elucidation of its molecular structure and for quality assurance. This guide

provides a comprehensive analysis of the spectral data of 2-(Benzyloxy)benzaldehyde,

offering field-proven insights into data acquisition, interpretation, and the underlying scientific

principles for researchers and drug development professionals.

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic

molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.[2][3]

[4] The chemical shift (δ), integration, and spin-spin coupling patterns provide a wealth of

information about the connectivity and arrangement of atoms within the molecule.[5]

Proton (¹H) NMR Spectroscopy
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Causality in Proton Environments: The chemical shift of a proton is dictated by its local

electronic environment. Protons attached to or near electronegative atoms or electron-

withdrawing groups (like carbonyls and aromatic rings) are "deshielded" and resonate at a

higher frequency (further downfield).

¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H Aldehyde (-CHO)

7.88 - 7.85 Multiplet 1H Aromatic (H-C6)

7.56 - 7.52 Multiplet 1H Aromatic (H-C4)

7.46 - 7.33 Multiplet 5H
Aromatic (-

OCH₂C₆H₅)

7.06 - 7.03 Multiplet 2H
Aromatic (H-C3, H-

C5)

~5.20 Singlet 2H Benzylic (-OCH₂Ph)

Data sourced from publicly available spectral databases.

Interpretation and Insights:

Aldehyde Proton (δ ~10.5): The signal far downfield is unequivocally assigned to the

aldehyde proton. Its significant deshielding is a direct consequence of the strong electron-

withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O

bond.[6]

Aromatic Protons (δ 7.03 - 7.88): The complex series of multiplets in this region corresponds

to the nine protons of the two aromatic rings. The protons on the benzaldehyde ring are

distinct from those on the benzyl ring and are further differentiated by their position relative to

the aldehyde and ether groups.
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Benzylic Protons (δ ~5.20): The singlet integrating to two protons is characteristic of the

methylene (-CH₂) bridge. These protons are deshielded by the adjacent ether oxygen,

shifting them downfield. The absence of splitting (a singlet) indicates there are no adjacent

protons, which is consistent with the structure.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR Spectral Data Summary

Chemical Shift (δ) ppm Assignment

~191.0 Carbonyl (C=O)

~161.0 Aromatic (C-O)

~137.0 Aromatic (Quaternary - Benzyl ring)

~134.0 Aromatic (C-H)

~129.0 Aromatic (C-H)

~128.0 Aromatic (C-H)

~127.0 Aromatic (C-H)

~125.0 Aromatic (Quaternary - Benzaldehyde ring)

~121.0 Aromatic (C-H)

~113.0 Aromatic (C-H)

~71.0 Benzylic (-OCH₂Ph)

Note: Specific assignments of aromatic carbons can be complex without advanced 2D NMR

experiments. Values are typical for this scaffold.[7][8][9]

Interpretation and Insights:

Carbonyl Carbon (δ ~191.0): Similar to its proton, the aldehyde carbon is the most

deshielded carbon in the spectrum, appearing far downfield, a hallmark of carbonyl carbons.

[7]
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Aromatic Carbons (δ ~113.0 - 161.0): The ten carbons of the two aromatic rings resonate in

this characteristic region. The carbon directly attached to the ether oxygen (C-O) is the most

deshielded among the ring carbons.

Benzylic Carbon (δ ~71.0): This signal corresponds to the methylene carbon, shifted

downfield due to its attachment to the electronegative oxygen atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures self-validation through the use of an internal standard and standardized

procedures for achieving optimal resolution.

Sample Preparation: Accurately weigh 10-20 mg of 2-(Benzyloxy)benzaldehyde and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[10]

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer

frequency to the deuterium signal of the solvent.

Shimming: Optimize the homogeneity of the magnetic field by shimming. This critical step

minimizes peak broadening and maximizes spectral resolution.

¹H NMR Acquisition:

Set acquisition parameters: a 30° or 45° pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse program.

Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g.,

1024 or more) and use a longer relaxation delay (2-5 seconds) to ensure full relaxation of

all carbon nuclei.[10]
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift

scale by setting the TMS peak to 0.00 ppm.

Caption: Structure of 2-(Benzyloxy)benzaldehyde with key proton and carbon assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy probes the vibrational modes of molecules.[11] When the frequency of infrared

radiation matches the natural vibrational frequency of a specific bond, the radiation is

absorbed, resulting in a peak in the IR spectrum. This technique is exceptionally powerful for

identifying the functional groups present in a molecule.[12][13][14]

Causality in Bond Vibrations: The frequency of a bond's vibration is determined by the masses

of the bonded atoms and the strength of the bond. Stronger bonds (e.g., double bonds) and

bonds with lighter atoms vibrate at higher frequencies (higher wavenumbers).

FT-IR Spectral Data Summary

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium-Weak Aromatic C-H Stretch

~2870, ~2770 Weak
Aldehyde C-H Stretch (Fermi

Doublet)

~1695 Strong, Sharp Carbonyl (C=O) Stretch

~1600, ~1480, ~1450 Medium-Strong Aromatic C=C Ring Stretch

~1240 Strong
Aryl-Alkyl Ether C-O

Asymmetric Stretch

~1040 Medium
Aryl-Alkyl Ether C-O

Symmetric Stretch

Data compiled from typical values for the constituent functional groups.[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b185962?utm_src=pdf-body
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/
https://www.researchgate.net/publication/327779563_Fourier_Transform_Infrared_Spectroscopy_Fundamentals_and_Application_in_Functional_Groups_and_Nanomaterials_Characterization
https://copbela.org/downloads/2020/SELF%20LEARNING%20MATERIAL%20BPHARMA/semester%208/BPHM%20802/MODULE%2003.pdf
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://pdf.benchchem.com/123/A_Comparative_Guide_to_the_FTIR_Analysis_of_2_Benzyloxy_4_fluorobenzaldehyde_and_its_Analogs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation and Insights:

Carbonyl Stretch (C=O) at ~1695 cm⁻¹: This is the most prominent and diagnostic peak in

the spectrum. Its strong intensity and position are characteristic of an aromatic aldehyde.[16]

Aldehyde C-H Stretches at ~2870 & ~2770 cm⁻¹: The presence of two weak bands in this

region, known as a Fermi doublet, is a definitive feature of an aldehyde group and helps

distinguish it from a ketone.[16]

Aromatic C-H and C=C Stretches: The peak just above 3000 cm⁻¹ confirms the presence of

hydrogens on an aromatic ring, while the series of peaks between 1450-1600 cm⁻¹ are due

to the stretching vibrations within the benzene rings.

Ether C-O Stretches at ~1240 & ~1040 cm⁻¹: The strong absorption around 1240 cm⁻¹ is

characteristic of the asymmetric C-O stretching of an aryl-alkyl ether.[15][17] A corresponding

symmetric stretch is expected at a lower wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for solid and liquid samples, requiring minimal

preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical

self-validating step that subtracts signals from the atmosphere (e.g., CO₂, H₂O) from the final

sample spectrum.

Sample Application: Place a small amount of the solid 2-(Benzyloxy)benzaldehyde sample

directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal. Consistent pressure is key to reproducible

results.
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Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹

range.

Data Processing: The instrument software automatically ratios the sample scan against the

background scan to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides

two crucial pieces of information: the molecular weight of the compound from the molecular ion

peak (M⁺•) and structural information from the fragmentation pattern.[18][19][20]

Causality in Fragmentation: In EI-MS, a high-energy electron beam bombards the molecule,

ejecting an electron to form a radical cation (the molecular ion).[21] This ion is energetically

unstable and fragments in predictable ways, typically breaking the weakest bonds or forming

the most stable carbocations and radicals.[22]

Mass Spectrometry Data Summary

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Ion

212 ~12
[C₁₄H₁₂O₂]⁺• (Molecular Ion,

M⁺•)

211 ~10 [M-H]⁺

183 ~6 [M-CHO]⁺

121 ~10 [C₈H₉O]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

77 ~15 [C₆H₅]⁺ (Phenyl ion)

65 ~12 [C₅H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://en.wikipedia.org/wiki/Electron_ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.youtube.com/watch?v=stIwRio9FeM
https://www.orgchemboulder.com/Spectroscopy/MS/fragmech.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation and Insights:

Molecular Ion (m/z 212): The peak at m/z 212 corresponds to the molecular weight of 2-
(Benzyloxy)benzaldehyde, confirming its elemental formula.

Base Peak (m/z 91): The most intense peak (base peak) at m/z 91 is the hallmark of a

benzyl group. It is formed by the cleavage of the benzylic C-O bond, followed by

rearrangement to the highly stable tropylium cation. This is the most favored fragmentation

pathway.

[M-H]⁺ (m/z 211) and [M-CHO]⁺ (m/z 183): These fragments are characteristic of aldehydes,

representing the loss of the aldehydic hydrogen radical and the formyl radical (-CHO),

respectively.[23][24]

Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, likely formed

from the further fragmentation of larger ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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